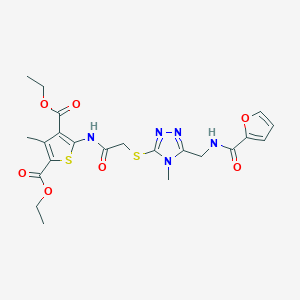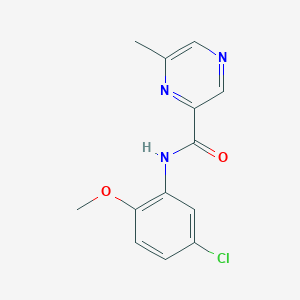
3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide” is a chemical compound with the molecular formula C10H11ClN2O4 . It has a molecular weight of 258.66 . The compound is used for proteomics research .
Molecular Structure Analysis
The InChI code for “3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide” is 1S/C10H11ClN2O4/c1-17-9-3-2-7 (13 (15)16)6-8 (9)12-10 (14)4-5-11/h2-3,6H,4-5H2,1H3, (H,12,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide” are not fully detailed in the available resources. The compound has a molecular weight of 258.66 , but additional properties such as melting point, boiling point, and density are not specified.Aplicaciones Científicas De Investigación
Antimicrobial Agents
A series of compounds including 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds showed potent activity against microbes like Bacillus anthracis, Staphylococcus aureus, and Candida albicans, indicating their potential use in developing new antimicrobial agents (Halve, Bhadauria, & Dubey, 2007).
Synthesis of Novel Compounds
In another study, derivatives of 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide were synthesized as part of a process to create novel chemical entities. These compounds were characterized using spectroscopic techniques and evaluated for their antibacterial activity (Havaldar, Bhise, & Burudkar, 2004).
Immunosuppressive Activities
A study highlighted the synthesis of N-aryl-3-(indol-3-yl)propanamides, including derivatives of 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide, and their evaluation for immunosuppressive activities. One of the compounds showed significant inhibitory activity on murine splenocytes proliferation, suggesting potential applications in immune-related disorders (Giraud et al., 2010).
Nematicidal Activity
Compounds including 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide derivatives were synthesized and evaluated for their nematicidal activity against Meloidogyne javanica, a type of root-knot nematode. The study provides insights into the potential agricultural applications of these compounds (Kumari, Singh, & Walia, 2014).
Crystal Structure Analysis
The crystal structure of related compounds provides valuable information for understanding the physical and chemical properties of these molecules. Such studies can guide the development of new materials and pharmaceuticals (Zukerman-Schpector et al., 2006).
Polymer Science
A novel cationic polymer, synthesized using a derivative of 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide, has applications in DNA interaction and antibacterial activities. This highlights its potential in biotechnology and material science applications (Sobolčiak et al., 2013).
Environmental Chemistry
Studies involving the photoassisted Fenton reaction of compounds including 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide derivatives offer insights into the degradation of environmental pollutants (Pignatello & Sun, 1995).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to describe its mode of action. Based on its chemical structure, we can infer that it might interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
Factors such as the compound’s molecular weight, polarity, and solubility can influence its bioavailability .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Propiedades
IUPAC Name |
3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4/c1-17-9-3-2-7(13(15)16)6-8(9)12-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVOIWUCWRTKAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-allyl-3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2806137.png)
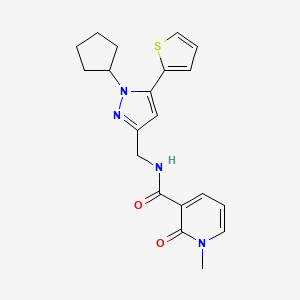
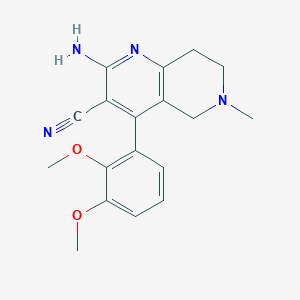
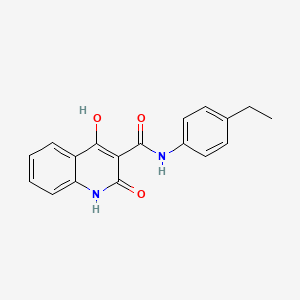
![N-(1-cyano-1,2-dimethylpropyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide](/img/structure/B2806142.png)

![Tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2806144.png)
![(2Z)-N-benzyl-2-cyano-2-[5-(2-hydroxyethyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]ethanamide](/img/structure/B2806145.png)


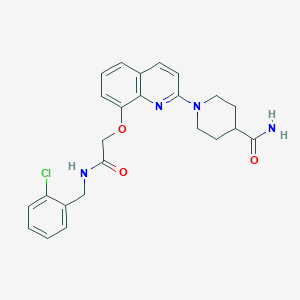
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2806154.png)
